3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile

Description

Properties

IUPAC Name |

3-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c10-9(11,12)7-2-3-8(15)14(6-7)5-1-4-13/h2-3,6H,1,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDYUFCKIKYSIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1C(F)(F)F)CCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371560 |

Source

|

| Record name | 3-[2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-71-1 |

Source

|

| Record name | 3-[2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175277-71-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile: A Technical Guide

Introduction

Pyridinone scaffolds are foundational in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The compound 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile combines these features with a nitrile group, a versatile synthetic handle and a moiety known for its own unique electronic properties.

Accurate structural elucidation is the bedrock of drug discovery and chemical research. This guide provides an in-depth analysis of the expected spectroscopic data for 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile, offering a predictive framework for researchers. We will dissect the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. The protocols and interpretations herein are designed to serve as a self-validating system for scientists working with this or structurally related molecules.

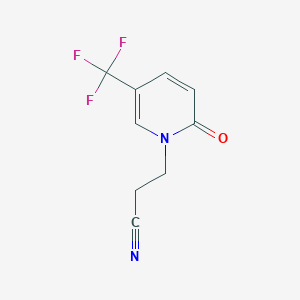

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is essential for assigning spectroscopic signals. The structure below is numbered to facilitate unambiguous discussion throughout this guide.

Caption: Molecular structure of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By analyzing the chemical shifts, coupling constants, and multiplicities, a complete picture of the proton and carbon framework can be assembled.

¹H NMR Spectroscopy

The ¹H NMR spectrum will be characterized by signals from the pyridinone ring and the N-propanenitrile side chain. The electron-withdrawing nature of the carbonyl, nitrile, and trifluoromethyl groups will significantly influence the chemical shifts, generally pushing signals downfield.[2]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| H6 | ~7.5 - 7.7 | d | JH6-H4 ≈ 2-3 Hz | 1H | Deshielded by adjacent C=O and N1. Exhibits meta-coupling to H4. |

| H4 | ~7.3 - 7.5 | dd | JH4-H3 ≈ 6-9 Hz, JH4-H6 ≈ 2-3 Hz | 1H | Deshielded by CF₃ group. Shows ortho-coupling to H3 and meta-coupling to H6.[1][3] |

| H3 | ~6.4 - 6.6 | d | JH3-H4 ≈ 6-9 Hz | 1H | Shielded relative to other ring protons, but still in the olefinic region. Ortho-coupled to H4. |

| Hα (C12-H₂) | ~4.2 - 4.4 | t | JHα-Hβ ≈ 7 Hz | 2H | Directly attached to the ring nitrogen (N1), resulting in a significant downfield shift. |

| Hβ (C13-H₂) | ~2.9 - 3.1 | t | JHβ-Hα ≈ 7 Hz | 2H | Influenced by the adjacent electron-withdrawing nitrile group and the N-substituted pyridinone ring. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1] Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis is required.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, aiming for narrow and symmetrical peak shapes.[1]

-

Data Acquisition:

-

Experiment: Use a standard 1D proton pulse sequence (e.g., 'zg30').

-

Spectral Width: Set to a range that encompasses all expected proton signals, typically 0-12 ppm.

-

Acquisition Time: Set to ~2-4 seconds to ensure good resolution.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon backbone. The presence of the trifluoromethyl group will not only result in a characteristic signal for the CF₃ carbon but will also cause splitting of adjacent carbon signals due to ¹³C-¹⁹F coupling.[4]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |

|---|---|---|---|

| C2 (C=O) | ~160 - 165 | s | Typical chemical shift for a carbonyl carbon in a 2-pyridone system.[1] |

| C4 | ~140 - 145 | q (³JCF ≈ 3-5 Hz) | Olefinic carbon deshielded by the CF₃ group, showing small quartet splitting. |

| C6 | ~135 - 140 | s | Olefinic carbon adjacent to the ring nitrogen. |

| C5 | ~125 - 130 | q (²JCF ≈ 30-40 Hz) | Carbon directly attached to the CF₃ group, significantly influenced by fluorine, showing large quartet splitting.[5] |

| C8 (CF₃) | ~120 - 125 | q (¹JCF ≈ 270-280 Hz) | The trifluoromethyl carbon itself, exhibiting a very large one-bond coupling to the fluorine atoms.[5] |

| C14 (C≡N) | ~115 - 118 | s | Characteristic chemical shift for a nitrile carbon.[6] |

| C3 | ~105 - 110 | s | Olefinic carbon, expected to be the most upfield of the ring carbons. |

| C12 (Cα) | ~48 - 52 | s | Aliphatic carbon attached to the ring nitrogen. |

| C13 (Cβ) | ~18 - 22 | s | Aliphatic carbon adjacent to the nitrile group. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A higher concentration is required for ¹³C NMR due to the low natural abundance of the isotope. Use 25-50 mg of the compound in ~0.6 mL of deuterated solvent.[1]

-

Instrument Setup: Lock and shim as described for ¹H NMR.

-

Data Acquisition:

-

Experiment: Use a standard 1D carbon pulse sequence with proton decoupling (e.g., 'zgpg30').

-

Spectral Width: Set to a wide range, typically 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required to obtain an adequate signal-to-noise ratio.

-

-

Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the chemical shift scale using the solvent signal as a reference.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[7] For the title compound, we expect to see strong, characteristic absorptions for the carbonyl and nitrile groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

|---|---|---|---|

| ~2240 - 2260 | Medium, Sharp | C≡N (Nitrile) | Stretching |

| ~1660 - 1680 | Strong, Sharp | C=O (Amide/Pyridinone) | Stretching |

| ~1600 & ~1480 | Medium | C=C (Aromatic Ring) | Stretching |

| ~1100 - 1350 | Strong | C-F (Trifluoromethyl) | Stretching |

Causality and Interpretation:

-

Nitrile (C≡N): The C≡N triple bond stretch is highly characteristic and appears in a region of the spectrum with few other absorptions, making it a reliable diagnostic peak.[8][9] Its intensity is medium due to the bond's polarity.

-

Carbonyl (C=O): The 2-pyridinone carbonyl typically absorbs at a lower frequency than a standard ketone due to its amide character and conjugation within the ring system.[7] This will be one of the strongest peaks in the spectrum.

-

Aromatic (C=C): The stretching vibrations of the C=C bonds within the pyridinone ring typically appear as one or more bands in the 1450-1600 cm⁻¹ region.

-

Trifluoromethyl (C-F): The C-F stretching vibrations of a CF₃ group are very strong and typically appear as multiple intense bands in the fingerprint region between 1100 and 1350 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile (Molecular Formula: C₉H₆F₃N₂O), the exact mass can be calculated and confirmed by high-resolution mass spectrometry (HRMS).

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Weight: 231.04 g/mol

-

Molecular Ion [M]⁺•: m/z 231

Major Fragmentation Pathways: The molecular ion is expected to be reasonably stable. Key fragmentations would likely involve the propanenitrile side chain, as the C-N and C-C bonds are susceptible to cleavage. The pyridinone ring itself is relatively robust, but can lose fragments like CO.

Predicted Key Fragments

| m/z | Proposed Fragment | Rationale |

|---|---|---|

| 231 | [C₉H₆F₃N₂O]⁺• | Molecular Ion (M⁺•) |

| 191 | [M - CH₂CN]⁺ | Loss of the cyanomethyl radical via cleavage of the Cα-Cβ bond. |

| 179 | [M - C₃H₃N₂]⁺• | Cleavage at the N1-Cα bond, loss of the propanenitrile radical. |

| 151 | [C₆H₃F₃NO]⁺ - CO | Loss of carbon monoxide from the pyridinone ring fragment. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation, a common fragment for CF₃-containing compounds. |

Caption: Plausible fragmentation pathways for the molecular ion.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule to form a radical cation, the molecular ion [M]⁺•.

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The comprehensive spectroscopic analysis of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile can be achieved through a synergistic application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra will definitively establish the carbon-hydrogen framework and connectivity. IR spectroscopy will provide rapid confirmation of the key nitrile and pyridinone carbonyl functional groups. Finally, mass spectrometry will confirm the molecular weight and offer valuable structural information through predictable fragmentation patterns. Together, these techniques provide a robust and self-validating methodology for the unambiguous characterization of this and related compounds, which is an indispensable step in any chemical research or drug development pipeline.

References

- BenchChem. (2025). Structural Analysis of Pyridinones using ¹H and ¹³C NMR Spectroscopy.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing.

- Babaev, E. V., & Bush, A. (n.d.). Table 1. 1 H-NMR spectra of pyridones I.

- Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed.

- Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.

- Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

- Wiley-VCH. (2008).

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Mechanism of Action of Trifluoromethylpyridone Compounds

This guide provides a comprehensive overview of the mechanisms of action for trifluoromethylpyridone compounds, a significant class of molecules in modern drug discovery and agrochemicals. We will delve into their molecular interactions, the signaling pathways they modulate, and the experimental methodologies used to elucidate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical scaffold.

Introduction: The Strategic Importance of the Trifluoromethylpyridone Scaffold

Trifluoromethylpyridone and its related derivatives, such as trifluoromethylpyrimidines, represent a cornerstone in medicinal chemistry and agrochemical development.[1][2][3] The strategic incorporation of a trifluoromethyl (-CF3) group onto a pyridone or pyridine ring confers a unique combination of physicochemical properties that are highly advantageous for biological activity.[1][2][4]

The -CF3 group is a powerful electron-withdrawing moiety with high electronegativity and lipophilicity.[5][6][7] These characteristics contribute to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes like cytochrome P450s.[4][6] This often leads to an increased drug half-life.

-

Increased Binding Affinity: The lipophilicity of the -CF3 group can enhance interactions with hydrophobic pockets in target proteins, improving binding affinity.[4][6]

-

Modulated Bioavailability: By fine-tuning the overall lipophilicity of the molecule, the -CF3 group can improve membrane permeability and oral bioavailability.[5][6]

-

Altered Electronic Properties: The strong electron-withdrawing nature of the -CF3 group can significantly alter the electronics of the aromatic pyridine ring, influencing key interactions with biological targets.[4][7]

These properties have led to the successful development of trifluoromethylpyridone-containing compounds across a range of applications, from anticancer and anti-inflammatory drugs to potent fungicides and insecticides.[1][2][4]

Core Mechanisms of Action: Diverse Biological Targets

Trifluoromethylpyridone compounds do not have a single, universal mechanism of action. Instead, their activity is defined by the specific biological targets they are designed to inhibit. Below, we explore some of the most prominent and well-characterized mechanisms.

Inhibition of Protein Kinases

A primary and extensively studied mechanism of action for this class of compounds is the inhibition of protein kinases.[4] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[8][9][10] Trifluoromethylpyridone derivatives have been developed as potent inhibitors of several kinase families.

Mechanism: Most kinase inhibitors function as ATP-competitive inhibitors.[10][11] They are designed to bind to the ATP-binding pocket of the kinase's catalytic domain, preventing the phosphorylation of downstream substrate proteins.[11] This effectively blocks the signaling cascade that the kinase controls.[11]

Case Study: Targeting the JAK-STAT Pathway The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a central signaling hub for numerous cytokines and growth factors, playing a critical role in immunity and inflammation.[8][12][13] Aberrant JAK-STAT signaling is implicated in autoimmune diseases and cancers.[8][9][13]

Several approved drugs and clinical candidates targeting JAKs incorporate trifluoromethylpyridine or related scaffolds.[12] These inhibitors block the trans-phosphorylation of JAKs upon cytokine receptor activation, which in turn prevents the phosphorylation and subsequent activation of STAT proteins.[13] This abrogates the translocation of STATs to the nucleus and the transcription of target genes.[9]

The following diagram illustrates the canonical JAK-STAT pathway and the point of intervention for a trifluoromethylpyridone-based JAK inhibitor.

Caption: Inhibition of the JAK-STAT pathway by a trifluoromethylpyridone compound.

Antifungal and Antimicrobial Mechanisms

Certain trifluoromethylpyridone compounds, most notably Piroctone Olamine, exhibit potent antifungal activity.[14][15][16] This mechanism is distinct from kinase inhibition and is primarily used in topical treatments for fungal infections like dandruff.[15][17]

The mechanism is multifaceted but centers on disrupting essential fungal cellular processes:

-

Ion Chelation: Piroctone olamine effectively chelates ferric ions (Fe³⁺).[14][16][18] Iron is a critical cofactor for many mitochondrial enzymes involved in energy metabolism. By sequestering iron, the compound disrupts the fungal electron transport chain, leading to a shutdown of energy production and cell death.[14][16][18]

-

Membrane Disruption: The compound can penetrate the fungal cell membrane and interfere with its integrity and function.[15][17][18] This disruption of the membrane contributes to the overall fungicidal effect.[15][18]

Other Mechanisms

The versatility of the scaffold allows for the design of compounds targeting a wide array of other proteins.[4] For example, derivatives have been developed as:

-

PI3K Inhibitors: Targeting the PI3K/AKT/mTOR pathway, which is crucial for cell growth and is often overactivated in cancer.[19][20]

-

Microtubule Assembly Inhibitors: Used in herbicides, these compounds disrupt cell division in target plant species.[2]

-

Enzyme Inhibitors in Agrochemicals: Targeting enzymes specific to insects or fungi, leading to their use as insecticides and fungicides.[1][2][3]

Experimental Validation: Protocols and Methodologies

Elucidating the precise mechanism of action requires a systematic and multi-faceted experimental approach. Here, we outline core protocols for characterizing a novel trifluoromethylpyridone-based enzyme inhibitor.

Primary Biochemical Assay: Enzyme Inhibition Kinetics

Objective: To determine the potency (IC50) and mode of inhibition (e.g., competitive, non-competitive) of a test compound against a purified enzyme.[21]

Rationale: This is the foundational experiment to confirm direct interaction with the target protein and quantify its inhibitory effect. Understanding the mode of inhibition provides crucial insights into how the compound binds to the enzyme relative to its substrate.[22][23]

Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

-

Materials:

-

Purified recombinant kinase of interest.

-

Specific peptide substrate for the kinase.

-

ATP (Adenosine Triphosphate).

-

Test compound (trifluoromethylpyridone derivative) dissolved in DMSO.

-

Assay buffer (e.g., HEPES, MgCl₂, Brij-35).

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

-

White, opaque 96-well or 384-well microplates.

-

Microplate reader capable of measuring luminescence.

-

-

Procedure:

-

Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is used. Dispense a small volume (e.g., 100 nL) into the wells of the assay plate. Include DMSO-only wells for 'no inhibition' (100% activity) and 'no enzyme' controls.

-

Enzyme Preparation: Dilute the kinase to the desired working concentration (e.g., 2X final concentration) in assay buffer.

-

Enzyme Addition: Add the diluted kinase solution to all wells except the 'no enzyme' controls.

-

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature.

-

Scientist's Note: This step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is particularly important for inhibitors with slow binding kinetics.[21]

-

-

Reaction Initiation: Prepare a solution of substrate and ATP in assay buffer (e.g., 2X final concentration). Add this solution to all wells to start the kinase reaction.

-

Kinase Reaction: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of product formation.

-

Reaction Termination & ADP Detection: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Generation: Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Read the luminescence on a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.[21] Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Standard workflow for determining the IC50 of an enzyme inhibitor.

Cellular Assays: Target Engagement and Pathway Modulation

Objective: To confirm that the compound can enter cells and interact with its intended target in a physiological context, and to measure the downstream consequences of this interaction.

Rationale: A compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor permeability, efflux, or off-target effects. Cellular assays are a critical step in validating the mechanism of action.

Experimental Protocol: Western Blot for Phospho-STAT3 Inhibition

-

Materials:

-

Cancer cell line known to have constitutively active JAK-STAT signaling (e.g., HEL 92.1.7).

-

Cell culture medium, fetal bovine serum (FBS), and antibiotics.

-

Test compound (trifluoromethylpyridone JAK inhibitor).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

SDS-PAGE gels and Western blotting equipment.

-

-

Procedure:

-

Cell Culture: Plate cells at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with increasing concentrations of the test compound (and a DMSO vehicle control) for a specified time (e.g., 2-4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer to extract total cellular proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash thoroughly.

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total STAT3 and GAPDH to ensure equal protein loading and to confirm that the inhibitor specifically reduces phosphorylation without affecting total protein levels.

-

Quantitative Data and Structure-Activity Relationships (SAR)

The development of potent trifluoromethylpyridone compounds is an iterative process guided by SAR.[24] Small changes to the molecule's structure can have profound impacts on its activity.

Table 1: Example SAR Data for Hypothetical PYK2 Kinase Inhibitors

| Compound ID | R1 Group | R2 Group | PYK2 IC50 (nM) | FAK IC50 (nM) | Selectivity (FAK/PYK2) |

| Lead-01 | H | Phenyl | 550 | 25 | 0.05 |

| Opt-02 | -CF3 | Phenyl | 45 | 450 | 10 |

| Opt-03 | -CF3 | Pyridyl | 20 | 410 | 20.5 |

| Opt-04 | -CH3 | Phenyl | 300 | 150 | 0.5 |

Data is illustrative and based on principles described in the literature.[24][25]

Analysis of SAR:

-

Impact of -CF3: Replacing a hydrogen (Lead-01) with a trifluoromethyl group (Opt-02) at the R1 position dramatically increased potency against PYK2 and inverted the selectivity away from FAK. This highlights the critical role of the -CF3 group in directing target specificity.[24][25]

-

Core Modification: Changing the R2 group from a phenyl (Opt-02) to a pyridyl ring (Opt-03) further improved PYK2 potency, suggesting an important hydrogen bond interaction or improved fit within the active site.

-

Comparison to -CH3: Replacing the -CF3 group with a methyl group (Opt-04) resulted in significantly lower potency, demonstrating the unique electronic and steric contributions of the trifluoromethyl group compared to a simple alkyl group.[6][26]

Conclusion and Future Directions

The trifluoromethylpyridone scaffold is a validated and highly valuable component in the design of biologically active molecules. Its mechanisms of action are diverse, ranging from the competitive inhibition of key signaling kinases in cancer and immunology to the disruption of fundamental metabolic processes in fungi. The unique properties imparted by the trifluoromethyl group—enhanced metabolic stability, potent binding interactions, and tunable lipophilicity—ensure its continued prominence in drug discovery.

Future research will likely focus on developing next-generation compounds with even greater target selectivity to minimize off-target effects and improve safety profiles. Furthermore, the application of this scaffold to novel target classes, guided by structural biology and computational modeling, will continue to expand the therapeutic potential of this remarkable chemical entity.

References

- MedchemExpress.com. Piroctone olamine (Piroctone ethanolamine) | Fungal Inhibitor.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Antifungal Action of Piroctone Olamine in Industrial and Personal Care.

- XI AN CHEN LANG BIO TECH. How Does Piroctone Olamine Work?.

- Antifungal activity of the piroctone olamine in experimental intra-abdominal candidiasis. (2016). Revista do Instituto de Medicina Tropical de São Paulo.

- Titanos Group. Piroctone Olamine anti-dandruff principle. (2023-10-27).

- Benchchem. Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.

- Tsukamoto, M., & Nakamura, T. (2023-11-08).

- NINGBO INNO PHARMCHEM CO.,LTD.

- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

- Angiulli, G., & Cuzzola, A. (2023).

- Yang, C., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.

- Yang, C., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.

- Lee, J., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters.

- Li, Q., et al. (2022).

- National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes.

- LibreTexts Biology. (2025). 6.4: Enzyme Inhibition.

- Uddin, M. J., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules.

- Gonzalez, D., & Biela, A. (2022). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity.

- Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.

- Lee, J., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation.

- Hager, D., et al. (2018). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. Dalton Transactions.

- Wang, F. F., et al. (2024). Small molecule drug discovery targeting the JAK-STAT pathway.

- Silvennoinen, O., & Hubbard, S. R. (2013). Therapeutic targeting of the Jak/STAT pathway. Basic & Clinical Pharmacology & Toxicology.

- Valdes-perez, M., et al. (2023). JAK-STAT Pathway: A Novel Target to Tackle Viral Infections. Viruses.

- Chetry, J., et al. (2022). Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy. Cancers.

- Wieczorek, M., et al. (2022).

- Ojo, O. S., et al. (2021).

- Quintás-Cardama, A., & Verstovsek, S. (2020). Targeting the JAK/STAT pathway in solid tumors.

- Zhang, Y., et al. (2022). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Molecules.

- Choudhary, C., & De, A. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Journal of Genetic Engineering and Biotechnology.

- Oncology Support Network. (2025). How Do Tyrosine Kinase Inhibitors Work?. YouTube.

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting the JAK/STAT pathway in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. nbinno.com [nbinno.com]

- 16. Antifungal activity of the piroctone olamine in experimental intra-abdominal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Piroctone Olamine anti-dandruff principle [titanos.com]

- 18. natuactive.com [natuactive.com]

- 19. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. bio.libretexts.org [bio.libretexts.org]

- 24. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Analysis of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile, a novel small molecule with potential therapeutic applications. In the absence of predefined biological targets, this document outlines a systematic and robust computational workflow designed to elucidate its pharmacodynamic and pharmacokinetic properties. We will navigate through the process of target identification, molecular docking, molecular dynamics simulations, and ADMET prediction, offering both theoretical underpinnings and practical, step-by-step protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies to accelerate the discovery and optimization of new chemical entities. The strategic incorporation of a trifluoromethyl group into organic compounds is a cornerstone of modern drug design, often enhancing metabolic stability and lipophilicity.[1][2]

Introduction: The Rationale for In Silico Investigation

The subject of our investigation, 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile, is a heterocyclic compound featuring a pyridinone scaffold. Pyridinone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[3][4] The presence of a trifluoromethyl (-CF3) group is particularly noteworthy, as this moiety is known to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug-like characteristics.[5]

Given that the specific biological targets of this molecule are not yet elucidated, a comprehensive in silico approach is the most rational first step. Computational methods allow for the rapid and cost-effective screening of potential protein targets and the prediction of the molecule's behavior within a biological system.[6] This guide will delineate a complete workflow, from initial target fishing to the assessment of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Table 1: Physicochemical Properties of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile

| Property | Value | Source |

| CAS Number | 175277-71-1 | [7] |

| Molecular Formula | C9H7F3N2O | - |

| Molecular Weight | 216.16 g/mol | - |

| Melting Point | 89°C | [7] |

| Density | 1.358 g/cm³ | [7] |

| Vapor Pressure | 2.99E-06 mmHg at 25°C | [7] |

| Flash Point | 153°C | [7] |

| Refractive Index | 1.488 | [7] |

The In Silico Workflow: A Strategic Overview

Our computational investigation will follow a multi-step process, designed to build a comprehensive profile of the topic molecule. Each step is a self-validating system, with the results of one stage informing the next.

Caption: A high-level overview of the in silico drug discovery workflow.

Step 1: Target Identification via Reverse Screening

With a novel compound, the primary challenge is to identify its potential biological targets. In silico target fishing, or reverse screening, is a powerful approach to address this.[8] These methods compare the query molecule to databases of known ligands for various proteins to predict potential interactions.

Rationale and Causality

The principle behind target fishing is "guilt by association": if a molecule is structurally or physicochemically similar to known ligands of a particular protein, it is more likely to bind to that same protein. This approach is particularly useful for identifying potential mechanisms of action and for drug repurposing.[8] Given that pyridinone derivatives have shown activity against protein kinases, our reverse screening efforts will have a particular focus on this class of enzymes.[9]

Recommended Protocol for Target Identification

-

Ligand Preparation:

-

Generate a 3D structure of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile using a molecular modeling software (e.g., ChemDraw, Avogadro).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Save the optimized structure in a common format, such as SDF or MOL2.

-

-

Reverse Screening using Web-Based Tools:

-

Analysis of Results:

-

The server will provide a list of potential protein targets, ranked by a probability score.

-

Prioritize targets that are functionally related, particularly those within the protein kinase family, given the known activities of similar scaffolds.

-

For this guide, we will proceed with a hypothetical top hit: Epidermal Growth Factor Receptor (EGFR) , a well-validated cancer target.

-

Step 2: Molecular Docking

Once a potential target is identified, molecular docking is employed to predict the preferred binding orientation and affinity of the ligand to the protein's active site.[10]

Caption: A schematic of the molecular docking workflow.

Rationale and Causality

Molecular docking algorithms explore various conformations of the ligand within the binding pocket, calculating a "scoring function" to estimate the binding affinity for each pose.[10] A lower binding energy generally indicates a more favorable interaction. This allows for the prioritization of compounds and provides insights into the key molecular interactions driving binding.

Detailed Protocol for Molecular Docking

-

Protein Preparation:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB). For our example, we will use PDB ID: 2GS2, which is the structure of EGFR kinase domain.

-

Using a molecular visualization tool like UCSF Chimera or PyMOL, remove all water molecules and non-essential heteroatoms from the PDB file.[11]

-

Add polar hydrogens and assign appropriate charges to the protein atoms (e.g., using the AMBER force field).

-

Save the prepared protein structure in PDBQT format for use with AutoDock Vina.

-

-

Ligand Preparation:

-

Using the energy-minimized 3D structure from the previous step, assign partial charges (e.g., Gasteiger charges).

-

Define the rotatable bonds of the ligand.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Definition:

-

Define the search space for the docking simulation by creating a "grid box" that encompasses the known binding site of the protein. The co-crystallized ligand in the original PDB file can be used to guide the placement of the grid box.

-

-

Running the Docking Simulation:

-

Use a docking program like AutoDock Vina.

-

Specify the prepared protein and ligand files, as well as the grid box parameters, in the configuration file.

-

Execute the docking run.

-

-

Analysis of Docking Results:

-

The output will include a ranked list of binding poses with their corresponding binding affinities (in kcal/mol).

-

Visualize the top-ranked poses in the context of the protein's binding site to analyze the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

-

Table 2: Hypothetical Molecular Docking Results

| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -9.2 | Met793, Leu718, Gly796 |

| 2 | -8.8 | Cys797, Thr790, Leu844 |

| 3 | -8.5 | Asp855, Lys745, Phe723 |

Step 3: Molecular Dynamics (MD) Simulation

While molecular docking provides a static snapshot of the protein-ligand interaction, MD simulations offer a dynamic view, assessing the stability of the complex over time.[12][13]

Rationale and Causality

MD simulations model the movement of atoms in the protein-ligand complex by solving Newton's equations of motion. This allows for the evaluation of the stability of the predicted binding pose from docking and can reveal conformational changes in both the protein and the ligand upon binding.[14]

Protocol for MD Simulation

-

System Preparation:

-

Use the top-ranked protein-ligand complex from the molecular docking step as the starting structure.

-

Place the complex in a periodic box of water molecules to simulate a physiological environment.

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Choose an appropriate force field (e.g., AMBER, CHARMM).[14]

-

Define the simulation parameters, including temperature, pressure, and simulation time (typically in the nanosecond range).

-

-

Simulation Execution:

-

Perform an initial energy minimization of the entire system.

-

Gradually heat the system to the desired temperature.

-

Run the production MD simulation for the specified time.

-

-

Analysis of MD Trajectories:

-

Analyze the trajectory to assess the stability of the protein-ligand complex. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of binding affinity.

-

Caption: The setup and execution of a molecular dynamics simulation.

Step 4: ADMET Prediction

A promising drug candidate must not only be effective but also possess favorable pharmacokinetic properties. In silico ADMET prediction tools can provide early insights into a molecule's likely behavior in the body.[15][16]

Rationale and Causality

ADMET prediction models are typically based on quantitative structure-activity relationships (QSAR), which correlate the structural features of molecules with their observed ADMET properties.[17][18] By applying these models to a new molecule, we can anticipate potential liabilities, such as poor absorption or high toxicity, early in the drug discovery process.

Protocol for ADMET Prediction

-

Input Preparation:

-

Obtain the SMILES string or a 2D structure of the molecule.

-

-

Using ADMET Prediction Servers:

-

Utilize web-based platforms like SwissADME, pkCSM, or ADMETlab 2.0.[6]

-

Input the molecular structure.

-

The server will calculate a wide range of properties.

-

-

Analysis of ADMET Properties:

-

Evaluate the predicted properties against established criteria for drug-likeness (e.g., Lipinski's Rule of Five).

-

Assess key parameters such as aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity endpoints.

-

Table 3: Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

| Lipinski's Rule of Five | 0 violations | Good drug-likeness |

| Gastrointestinal Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |

| AMES Toxicity | No | Unlikely to be mutagenic |

| hERG I Inhibitor | Yes | Potential for cardiotoxicity |

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the characterization of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile. By following this structured approach, researchers can efficiently generate hypotheses about its potential biological targets, binding interactions, and pharmacokinetic profile. The insights gained from these computational studies can guide subsequent experimental validation and lead optimization efforts. The integration of these in silico techniques into the drug discovery pipeline is essential for making more informed decisions and accelerating the development of novel therapeutics.

References

-

TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (2013). NIH. Available at: [Link]

-

How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. (2025). YouTube. Available at: [Link]

-

In Silico Target Prediction for Small Molecules. (2019). PubMed. Available at: [Link]

-

3-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]propanenitrile. MOLBASE. Available at: [Link]

-

In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2017). PubMed Central. Available at: [Link]

-

Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (2023). MDPI. Available at: [Link]

-

Pharmacophore model for type I protein kinase inhibitors. ResearchGate. Available at: [Link]

-

Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. (2012). PubMed. Available at: [Link]

-

De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (2013). ACS Chemical Biology. Available at: [Link]

-

Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. (2025). ACS Publications. Available at: [Link]

-

13.2: How to Dock Your Own Drug. (2020). Chemistry LibreTexts. Available at: [Link]

-

Discovery of potential Aurora-A kinase inhibitors by 3D QSAR pharmacophore modeling, virtual screening, docking, and MD simulation studies. Taylor & Francis Online. Available at: [Link]

-

Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023). Preprints.org. Available at: [Link]

-

How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. (2024). YouTube. Available at: [Link]

-

De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (2013). NIH. Available at: [Link]

-

Molecular Docking: A powerful approach for structure-based drug discovery. (2012). PubMed Central. Available at: [Link]

-

Docking-Based Virtual Screening Enables Prioritizing Protein Kinase Inhibitors With In Vitro Phenotypic Activity Against Schistosoma mansoni. (2022). Frontiers. Available at: [Link]

-

In Silico Tools and Software to Predict ADMET of New Drug Candidates. IntechOpen. Available at: [Link]

-

In Silico Target Prediction for Small Molecules. AMiner. Available at: [Link]

-

Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). PubMed. Available at: [Link]

-

In Silico Target Prediction for Small Molecules. OUCI. Available at: [Link]

-

Recent Advances in In Silico Target Fishing. (2020). MDPI. Available at: [Link]

-

Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. (2018). PubMed. Available at: [Link]

-

GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Available at: [Link]

-

Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol. (2025). protocols.io. Available at: [Link]

-

Protocol for Molecular Dynamics Simulations of Proteins. (2016). PubMed Central. Available at: [Link]

-

ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. Simulations Plus. Available at: [Link]

-

In Silico Tools and Software to Predict ADMET of New Drug Candidates. (2025). ResearchGate. Available at: [Link]

-

Deployment of ADMET Predictor® as a Solution for In-Silico Modeling of ADMET Properties. (2020). YouTube. Available at: [Link]

-

Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. Available at: [Link]

-

Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. (2023). PubMed. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Available at: [Link]

-

Quantitative structure–activity relationship. Wikipedia. Available at: [Link]

-

A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity. Available at: [Link]

-

Learn to Perform QSAR Modeling on Compound Dataset. (2024). YouTube. Available at: [Link]

-

Predicting Biological Activities through QSAR Analysis and Docking-based Scoring. PubMed Central. Available at: [Link]

Sources

- 1. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 15. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 16. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 18. neovarsity.org [neovarsity.org]

The 5-(Trifluoromethyl)pyridin-2(1H)-one Scaffold: A Privileged Motif for Novel Drug Discovery and a Guide to Unraveling its Biological Targets

Abstract

The 5-(trifluoromethyl)pyridin-2(1H)-one core is a prominent heterocyclic scaffold in modern medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. Its unique physicochemical properties, including the ability to act as a bioisostere for common chemical groups and the lipophilicity-enhancing trifluoromethyl moiety, make it an attractive starting point for the design of novel therapeutics.[1][2] This in-depth technical guide provides a comprehensive overview of the known and potential biological targets of 5-(trifluoromethyl)pyridin-2(1H)-one derivatives. We will delve into the rationale behind targeting specific pathways and provide detailed, field-proven experimental protocols for target identification, validation, and mechanism of action studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Strategic Advantage of the 5-(Trifluoromethyl)pyridin-2(1H)-one Scaffold

The pyridin-2(1H)-one moiety is a "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets through hydrogen bonding, acting as both a donor and an acceptor.[2] The incorporation of a trifluoromethyl group at the 5-position further enhances its drug-like properties. The trifluoromethyl group is a strong electron-withdrawing group that can modulate the pKa of the pyridinone ring, influencing its binding characteristics. Furthermore, it significantly increases lipophilicity, which can improve cell membrane permeability and metabolic stability, crucial parameters for oral bioavailability.[1][3] This unique combination of features has led to the exploration of 5-(trifluoromethyl)pyridin-2(1H)-one derivatives against a diverse array of biological targets, ranging from protein kinases to enzymes involved in metabolic and fibrotic diseases.

Identified and Potential Biological Targets

Derivatives of the 5-(trifluoromethyl)pyridin-2(1H)-one scaffold have been shown to modulate the activity of several key proteins implicated in human diseases. The following sections will detail some of the most promising biological targets.

Protein Kinases: Modulators of Cellular Signaling

Protein kinases are a large family of enzymes that play critical roles in regulating cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The 5-(trifluoromethyl)pyridin-2(1H)-one scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.

The Proto-oncogene serine/threonine-protein kinase Pim-1 is a key regulator of cell survival, proliferation, and apoptosis.[4] Its overexpression is associated with various cancers, making it an attractive target for therapeutic intervention.[5] Several studies have reported the development of 5-(trifluoromethyl)pyridin-2(1H)-one derivatives as potent PIM-1 kinase inhibitors.[6] For instance, a derivative has been identified with an IC50 of 0.61 μM against PIM-1 kinase and has demonstrated cytotoxicity against a panel of cancer cell lines.[6]

The interaction of these derivatives with the PIM-1 active site is thought to be driven by hydrogen bonding with the hinge region of the kinase, a common binding motif for kinase inhibitors. The trifluoromethyl group can engage in favorable hydrophobic interactions within the ATP-binding pocket.

The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell growth, metabolism, and survival.[7] Its aberrant activation is a frequent event in cancer. A notable example of a 5-(trifluoromethyl)pyridin-2(1H)-one derivative targeting this pathway is PQR309 , a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor.[7] The trifluoromethyl group in PQR309 was shown to significantly increase cellular potency and enzymatic targeting.[7]

Enzymes in Metabolic and Fibrotic Diseases

Beyond oncology, the 5-(trifluoromethyl)pyridin-2(1H)-one scaffold has shown promise in targeting enzymes involved in metabolic and fibrotic conditions.

Autotaxin (ATX) is a secreted enzyme that produces the bioactive lipid lysophosphatidic acid (LPA), a key signaling molecule involved in cell proliferation, migration, and survival.[8] The ATX-LPA signaling axis is implicated in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).[9][10] The development of ATX inhibitors is a promising therapeutic strategy for these conditions.[11][12] While direct examples of 5-(trifluoromethyl)pyridin-2(1H)-one derivatives as ATX inhibitors are emerging, the structural similarities to known inhibitors suggest this scaffold is a promising starting point for inhibitor design.

Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific cytochrome P450 enzyme that plays a critical role in brain cholesterol homeostasis by converting cholesterol to 24S-hydroxycholesterol (24HC).[13][14] Dysregulation of CH24H has been linked to neurodegenerative diseases.[15] The development of potent and selective CH24H inhibitors is an active area of research, and pyridine derivatives have been successfully explored for this purpose.[13][16] The lipophilic nature of the 5-(trifluoromethyl)pyridin-2(1H)-one scaffold makes it well-suited for designing brain-penetrant CH24H inhibitors.

Other Potential Targets

The versatility of the 5-(trifluoromethyl)pyridin-2(1H)-one scaffold extends to other important biological targets:

-

Androgen Receptor (AR): A derivative, 5-nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine, has been identified as a pure androgen receptor antagonist, offering a potential therapeutic avenue for prostate cancer.[17][18]

-

Eukaryotic Translation Initiation Factor 3A (eIF3a): Pyridin-2(1H)-one derivatives have been investigated as regulators of eIF3a, a key component of the translation initiation complex, for their anti-cancer and anti-fibrotic activities.[19]

-

PARPγ, ALK5, and p38: Molecular docking studies have suggested that 5-substituted-2(1H)-pyridone analogues may interact with these targets, which are relevant to idiopathic pulmonary fibrosis.[20]

A Practical Guide to Target Identification and Validation

Identifying the specific biological target of a novel 5-(trifluoromethyl)pyridin-2(1H)-one derivative is a critical step in the drug discovery process. A multi-pronged approach combining computational and experimental methods is often the most effective strategy.

Initial Target Hypothesis Generation

-

Computational Approaches: In silico methods such as molecular docking and pharmacophore modeling can be used to predict potential binding partners based on the compound's structure and the known structures of biological targets. Publicly available interaction databases can help map results to candidate pathways.[21]

-

Phenotypic Screening: Cell-based assays that measure a specific cellular phenotype (e.g., apoptosis, cell migration) can provide initial clues about the pathway being modulated by the compound.

Experimental Target Identification

Several robust experimental techniques can be employed to identify the direct protein targets of small molecules.[22][23]

Affinity-based approaches remain a cornerstone of target identification.[22] These methods involve immobilizing the small molecule to a solid support and using it to "pull down" its binding partners from a complex biological mixture, such as a cell lysate.

Experimental Protocol: Biotin-Tagged Affinity Pull-Down Assay

This protocol describes the use of a biotinylated derivative of a 5-(trifluoromethyl)pyridin-2(1H)-one compound to identify its interacting proteins.

Step-by-Step Methodology:

-

Synthesis of Biotinylated Probe: Synthesize a derivative of the 5-(trifluoromethyl)pyridin-2(1H)-one compound with a linker attached to a non-essential position for biological activity, terminating in a biotin tag. A control compound lacking the biotin tag should also be synthesized.

-

Cell Culture and Lysis: Culture the target cells to a high density and lyse them under non-denaturing conditions to preserve protein-protein interactions.

-

Incubation with Probe: Incubate the cell lysate with the biotinylated probe and the non-biotinylated control compound separately.

-

Capture of Protein Complexes: Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe and its bound proteins.[23]

-

Washing: Wash the beads extensively to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the specific protein bands that are present in the biotinylated probe sample but not in the control sample using mass spectrometry (e.g., LC-MS/MS).[23]

Caption: Workflow for affinity pull-down assay.

Label-free methods utilize the native, unmodified small molecule to identify its targets, avoiding potential artifacts introduced by chemical tags.

Experimental Protocol: Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry, is a high-throughput method to identify ligand binding by measuring changes in the thermal stability of a protein.[24]

Step-by-Step Methodology:

-

Protein Preparation: Purify the potential protein target(s).

-

Assay Setup: In a multi-well plate, mix the purified protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

-

Compound Addition: Add the 5-(trifluoromethyl)pyridin-2(1H)-one derivative to the wells at various concentrations. Include a no-compound control.

-

Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

-

Data Analysis: The binding of the compound will stabilize the protein, resulting in a higher melting temperature (Tm) compared to the control. Plot the fluorescence intensity against temperature to determine the Tm for each condition.

Caption: Workflow for Thermal Shift Assay (TSA).

Target Validation and Mechanism of Action Studies

Once a putative target has been identified, it is crucial to validate the interaction and elucidate the compound's mechanism of action.

-

Enzymatic Assays: For enzyme targets, directly measure the effect of the compound on the enzyme's activity using in vitro assays. For kinases, this would involve measuring the phosphorylation of a substrate. For ATX, this would involve measuring the hydrolysis of a substrate like LPC.

-

Surface Plasmon Resonance (SPR): This label-free technique can be used to quantify the binding affinity (KD), and association and dissociation rates of the compound to its target protein.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction.

-

Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its target in a cellular context.

-

Gene Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cellular phenotype induced by the compound is rescued or mimicked by knockdown/knockout of the target, it provides strong evidence for on-target activity.

-

Reporter Gene Assays: These assays are useful for studying the effects of a compound on a specific signaling pathway.[25] A reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by the pathway of interest. Changes in reporter gene expression in the presence of the compound indicate modulation of the pathway.

Data Summary and Future Directions

The 5-(trifluoromethyl)pyridin-2(1H)-one scaffold has demonstrated its value in medicinal chemistry with derivatives showing potent activity against a range of clinically relevant targets.

| Target Class | Specific Target | Therapeutic Area | Key Findings | References |

| Protein Kinases | PIM-1 Kinase | Oncology | Potent inhibition of PIM-1, leading to cancer cell cytotoxicity. | [5][6] |

| PI3K/mTOR | Oncology | PQR309 is a brain-penetrant, pan-class I inhibitor. | [7] | |

| Enzymes | Autotaxin (ATX) | Fibrosis, Oncology | A promising scaffold for the design of novel ATX inhibitors. | [8][9][10] |

| CH24H | Neurology | Pyridine derivatives are effective, brain-penetrant inhibitors. | [13][14][16] | |

| Other | Androgen Receptor (AR) | Oncology | Discovery of a pure AR antagonist for prostate cancer. | [17][18] |

| eIF3a | Oncology, Fibrosis | Regulation of protein translation initiation. | [19] |

The future development of 5-(trifluoromethyl)pyridin-2(1H)-one derivatives will likely involve a continued focus on optimizing their selectivity and pharmacokinetic properties. The application of the target identification and validation strategies outlined in this guide will be crucial for uncovering novel mechanisms of action and expanding the therapeutic potential of this versatile scaffold.

References

-

Reporter gene - Wikipedia. Available at: [Link]

-

Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of direct protein targets of small molecules. ACS chemical biology, 6(1), 34–46. Available at: [Link]

-

Pillai, S. K., & Sakamoto, K. M. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 75. Available at: [Link]

-

Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]

-

Wang, Z., Li, N., & Kang, Y. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules, 27(22), 8009. Available at: [Link]

-

PIM1 - Wikipedia. Available at: [Link]

-

Novel autotaxin inhibitor reverses lung fibrosis symptoms - BioWorld. Available at: [Link]

-

Beaufils, F., et al. (2016). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 59(13), 6137-6155. Available at: [Link]

-

Dzierzbicka, K., et al. (2022). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry, 10, 1024628. Available at: [Link]

-

Zhang, Y., et al. (2021). Pyridones in drug discovery: recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. Available at: [Link]

-

5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one - ChemBK. Available at: [Link]

-

Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo. (2017). ACS Medicinal Chemistry Letters, 8(8), 848-853. Available at: [Link]

-

Nawrocka, A. D., & Młynarczuk-Biały, I. (2020). Pim-1 kinase as cancer drug target: An update. International journal of molecular sciences, 21(18), 6649. Available at: [Link]

-

Serine/threonine-protein kinase pim-1. The Ligandable Human Proteome. Available at: [Link]

-

2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem. Available at: [Link]

-

Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. (2024). Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, Y., et al. (2022). The CH24H metabolite, 24HC, blocks viral entry by disrupting intracellular cholesterol homeostasis. iScience, 25(10), 105151. Available at: [Link]

-

Kim, S., & Lee, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Industrial and Engineering Chemistry, 97, 10-27. Available at: [Link]

-

Nariai, Y., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4048-4064. Available at: [Link]

-

Discovery of Novel Autotaxin Inhibitors Bearing the 4,5,6,7-Tetrahydro-7H-Pyrazolo[3,4-c]Pyridine-7-One Core for Pulmonary Fibrosis Therapy. (2025). Archiv der Pharmazie. Available at: [Link]

-

Wang, Y., et al. (2021). Design and Development of Autotaxin Inhibitors. Pharmaceuticals, 14(11), 1203. Available at: [Link]

-

Piperidine, 1-(5-trifluoromethyl-2-pyridyl)-4-(1H-pyrrol-1-yl)- | C15H16F3N3 | CID 590131 - PubChem. Available at: [Link]

-

Nariai, Y., et al. (2021). Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H). ACS Medicinal Chemistry Letters, 12(9), 1407-1412. Available at: [Link]

-

Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. (2020). Bioorganic & Medicinal Chemistry, 28(1), 115201. Available at: [Link]

-

Deng, M., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. MedChemComm, 14(9), 1696-1707. Available at: [Link]

-

5-(trifluoromethyl)-2(1H)-pyridinone - AERU. Available at: [Link]

-

Scaffold hopping to find potent and selective CH24H inhibitors. (2021). Bioorganic & Medicinal Chemistry, 45, 116315. Available at: [Link]

-

Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. | Semantic Scholar. Available at: [Link]

-

The Power of Fluorinated Pyridines in Modern Drug Discovery. (2025). Available at: [Link]

-

Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][25]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of medicinal chemistry, 54(5), 1473–1480. Available at: [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2021). Arabian Journal of Chemistry, 14(9), 103310. Available at: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. nbinno.com [nbinno.com]

- 4. PIM1 - Wikipedia [en.wikipedia.org]

- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Novel autotaxin inhibitor reverses lung fibrosis symptoms | BioWorld [bioworld.com]

- 10. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Discovery of Novel Autotaxin Inhibitors Bearing the 4,5,6,7-Tetrahydro-7H-Pyrazolo[3,4-c]Pyridine-7-One Core for Pulmonary Fibrosis Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The CH24H metabolite, 24HC, blocks viral entry by disrupting intracellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. | Semantic Scholar [semanticscholar.org]

- 19. Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Reporter gene - Wikipedia [en.wikipedia.org]